Bicyclization involving pseudo-intramolecular imination with diamines†

Chemical Communications Pub Date: 2011-03-24 DOI: 10.1039/C1CC10705D

Abstract

α-Nitro-δ-keto nitriles and α-nitro-δ-keto ester were readily converted to diazabicyclo compounds having vicinal functionality upon treatment with diamines. The keto nitrile attracts the diamine nearby to an acidic hydrogen to cause the pseudo-intramolecular imination which proceeds efficiently without any catalyst at room temperature.

Graphical abstract: Bicyclization involving pseudo-intramolecular imination with diamines
Recommended Literature